(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one
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Overview
Description
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is a synthetic steroidal compound with the molecular formula C22H36O It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant steroids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one typically involves the modification of the pregnane nucleus through a series of chemical reactions. One common method includes the methylation of 5alpha-pregnan-15-one at the 20th carbon position. This process often requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Formation of this compound ketones or carboxylic acids
Reduction: Formation of this compound alcohols
Substitution: Formation of halogenated derivatives of this compound
Scientific Research Applications
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain receptors, such as the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system. By binding to these receptors, this compound can influence neuronal activity and exert its effects .
Comparison with Similar Compounds
Ganaxolone: A synthetic analog of allopregnanolone, known for its neuroprotective and anticonvulsant properties.
Allopregnanolone: An endogenous neurosteroid that modulates GABA receptors and has anxiolytic and sedative effects.
Uniqueness: (5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one is unique due to its specific structural modifications, which confer distinct biological activities compared to other similar compounds. Its methylation at the 20th carbon position differentiates it from other pregnane derivatives and influences its interaction with molecular targets .
Properties
CAS No. |
14012-16-9 |
---|---|
Molecular Formula |
C22H36O |
Molecular Weight |
316.529 |
IUPAC Name |
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C22H36O/c1-14(2)18-13-19(23)20-16-9-8-15-7-5-6-11-21(15,3)17(16)10-12-22(18,20)4/h14-18,20H,5-13H2,1-4H3/t15-,16-,17+,18-,20-,21+,22-/m1/s1 |
InChI Key |
SQVGYHOZDQEEOG-PNNQKZSISA-N |
SMILES |
CC(C)C1CC(=O)C2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyms |
20-Methyl-5α-pregnan-15-one |
Origin of Product |
United States |
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